Cas no 28767-74-0 (D-Arabinose Phenylhydrazone)

D-Arabinose Phenylhydrazone 化学的及び物理的性質

名前と識別子

-

- D-Arabinose Phenylhydrazone

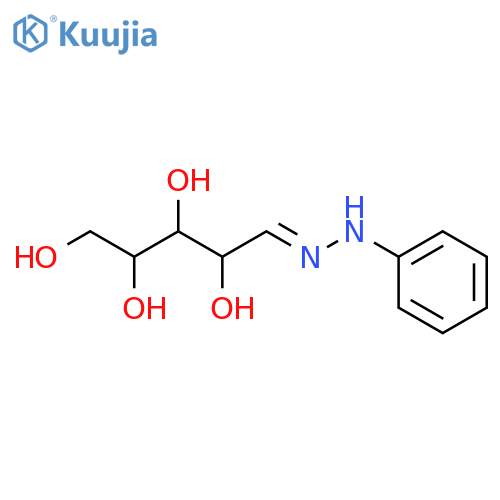

- (2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol

- D-ARABINOSE PHENYLHYDRAZONE,YELLOW SOLID

- 28767-74-0

- D-Arabinose phenyl hydrazone

- SCHEMBL4538128

- (2R,3S,4R,E)-5-(2-Phenylhydrazono)pentane-1,2,3,4-tetraol

-

- インチ: InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6+/t9-,10-,11+/m1/s1

- InChIKey: UJFBUGYDKFCOBD-LOVNDBIDSA-N

- SMILES: C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O

計算された属性

- 精确分子量: 240.11100700g/mol

- 同位素质量: 240.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 氢键受体数量: 6

- 重原子数量: 17

- 回転可能化学結合数: 6

- 複雑さ: 232

- 共价键单元数量: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: -0.1

- トポロジー分子極性表面積: 105Ų

D-Arabinose Phenylhydrazone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | A764200-100mg |

D-Arabinose Phenylhydrazone |

28767-74-0 | 100mg |

$ 603.00 | 2023-04-19 | ||

| Biosynth | MA16604-25 mg |

D-Arabinose phenylhydrazone |

28767-74-0 | 25mg |

$294.00 | 2023-01-04 | ||

| Biosynth | MA16604-250 mg |

D-Arabinose phenylhydrazone |

28767-74-0 | 250MG |

$1,767.50 | 2023-01-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661691-250mg |

(2R,3S,4R,E)-5-(2-phenylhydrazono)pentane-1,2,3,4-tetraol |

28767-74-0 | 98% | 250mg |

¥15124.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661691-50mg |

(2R,3S,4R,E)-5-(2-phenylhydrazono)pentane-1,2,3,4-tetraol |

28767-74-0 | 98% | 50mg |

¥3318.00 | 2024-05-20 | |

| Biosynth | MA16604-10 mg |

D-Arabinose phenylhydrazone |

28767-74-0 | 10mg |

$161.50 | 2023-01-04 | ||

| TRC | A764200-10mg |

D-Arabinose Phenylhydrazone |

28767-74-0 | 10mg |

$ 98.00 | 2023-04-19 | ||

| TRC | A764200-50mg |

D-Arabinose Phenylhydrazone |

28767-74-0 | 50mg |

$ 322.00 | 2023-04-19 | ||

| TRC | A764200-250mg |

D-Arabinose Phenylhydrazone |

28767-74-0 | 250mg |

$ 1355.00 | 2023-04-19 | ||

| Chemenu | CM577928-50g |

(2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol |

28767-74-0 | 95%+ | 50g |

$*** | 2023-03-29 |

D-Arabinose Phenylhydrazone 関連文献

-

1. Formula index

-

Donie Guiney,Colin L. Gibson,Colin J. Suckling Org. Biomol. Chem. 2003 1 664

D-Arabinose Phenylhydrazoneに関する追加情報

Comprehensive Guide to D-Arabinose Phenylhydrazone (CAS No. 28767-74-0): Properties, Applications, and Research Insights

D-Arabinose Phenylhydrazone (CAS No. 28767-74-0) is a specialized organic compound widely recognized in carbohydrate chemistry and biochemical research. This derivative of D-arabinose, a naturally occurring pentose sugar, is formed through the reaction with phenylhydrazine, resulting in a phenylhydrazone structure. The compound's unique properties make it valuable for analytical applications, particularly in the identification and characterization of sugars. Researchers and industries leverage its stability and reactivity for chromatographic analysis, enzymatic studies, and as a intermediate in synthetic pathways.

In recent years, the demand for D-Arabinose Phenylhydrazone has surged due to its role in glycobiology and drug development. With the growing interest in sugar-based therapeutics and biomarker discovery, this compound has become a focal point for studies exploring carbohydrate-protein interactions. Its CAS No. 28767-74-0 is frequently searched in scientific databases, reflecting its relevance in life sciences and material chemistry. Users often inquire about its solubility, melting point, and synthesis protocols, highlighting its technical importance.

The compound's structure features a hydrazone linkage, which contributes to its stability under various conditions. This attribute is critical for applications in HPLC and mass spectrometry, where precise sugar detection is required. Additionally, D-Arabinose Phenylhydrazone is employed in the study of metabolic pathways, particularly those involving rare sugars like D-arabinose, which has implications in nutritional science and prebiotic formulations. Recent trends also link it to green chemistry initiatives, as researchers explore eco-friendly synthesis methods.

From an industrial perspective, D-Arabinose Phenylhydrazone is utilized in the production of chiral auxiliaries and asymmetric catalysts. Its role in stereoselective synthesis aligns with the pharmaceutical industry's need for high-purity intermediates. FAQs often address its storage conditions (e.g., refrigeration requirements) and compatibility with other reagents, underscoring its practical handling considerations. The compound's spectroscopic data (IR, NMR) is also a common search topic, aiding in quality control.

Emerging applications of D-Arabinose Phenylhydrazone include its use in bioconjugation techniques and nanomaterial functionalization. As the scientific community prioritizes multifunctional biomaterials, this compound's ability to modify surface properties has gained attention. Moreover, its relevance in diagnostic assays—especially for detecting sugar-related biomarkers—positions it as a tool for personalized medicine. Researchers frequently compare it to analogous sugar hydrazones to evaluate selectivity and sensitivity.

In summary, D-Arabinose Phenylhydrazone (CAS No. 28767-74-0) bridges fundamental research and applied science. Its versatility in analytical chemistry, pharmaceutical synthesis, and biotechnology ensures its continued prominence. Future studies may explore its potential in sustainable energy (e.g., sugar-based batteries) and advanced drug delivery systems, further expanding its industrial footprint. For laboratories and manufacturers, understanding its structure-activity relationships remains key to unlocking innovative applications.

28767-74-0 (D-Arabinose Phenylhydrazone) Related Products

- 123168-30-9(5-Deoxy-L-ribose phenylhydrazone)

- 936901-75-6(cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol)

- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)

- 1021106-77-3(N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide)

- 1805420-15-8(Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate)

- 1388075-63-5(3-(3-chloro-2-fluorophenyl)azetidin-3-ol)

- 2172245-58-6(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid)

- 1368290-38-3((7-Chloroimidazo1,2-apyridin-2-yl)methanol)

- 2206608-25-3([(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride)

- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)